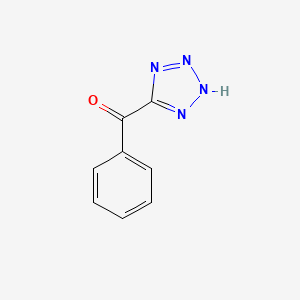

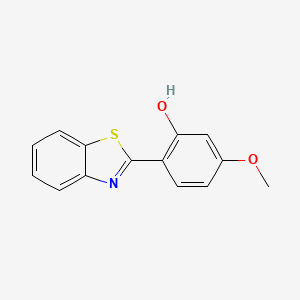

2-(2-Benzothiazolyl)-5-methoxyphenol

Descripción general

Descripción

Synthesis Analysis

Benzothiazole derivatives are synthesized using modern approaches that focus on atom economy and green chemistry principles. The synthesis of such compounds often involves the functionalization of 2-NH2 and 2-SH groups on the benzothiazole ring, allowing for versatile building blocks in organic synthesis. New methods have been developed, dividing into conventional multistep processes and one-pot procedures, highlighting the significance of these compounds in developing new drugs and materials (Zhilitskaya et al., 2021).

Molecular Structure Analysis

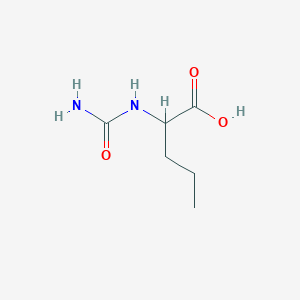

Benzothiazole and its derivatives, including 2-(2-Benzothiazolyl)-5-methoxyphenol, possess unique molecular structures that contribute to their wide range of biological activities. The presence of a methoxyphenol group in the molecule adds to its chemical reactivity and potential biological applications. The molecular structure of benzothiazoles is pivotal for their functionality and interactions with biological targets (Bhat & Belagali, 2020).

Chemical Reactions and Properties

Benzothiazoles, including 2-(2-Benzothiazolyl)-5-methoxyphenol, undergo various chemical reactions, showcasing their reactivity and potential for diverse applications. These reactions include interactions with radicals, the potential for cycloaddition, and transformations leading to the formation of new compounds with significant biological activities. The chemical properties of benzothiazoles make them attractive for use in pharmaceuticals, agrochemicals, and materials science (Liu et al., 2022).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting points, and stability, are crucial for their application in different domains. These properties are influenced by the molecular structure and the presence of functional groups, such as the methoxyphenol group in 2-(2-Benzothiazolyl)-5-methoxyphenol. Understanding these physical properties is essential for the design and development of new compounds with optimized performance (Elgemeie et al., 2020).

Chemical Properties Analysis

The chemical properties of benzothiazole derivatives are characterized by their reactivity towards various chemical agents and conditions. These properties are essential for their functionality as intermediates in organic synthesis and their biological activities. The chemical reactivity of 2-(2-Benzothiazolyl)-5-methoxyphenol can be attributed to the benzothiazole core and the methoxyphenol moiety, which offer sites for chemical transformations and modifications (Magar, 2023).

Aplicaciones Científicas De Investigación

1. Solid-Phase Synthesis of 2-Benzothiazolyl Amino Acids and Peptides

- Application Summary: 2-Benzothiazolyl and 2-(aminophenyl)benzothiazolyl represent biologically interesting heterocycles with high pharmacological activity. The combination of these heterocycles with amino acids and peptides is of special interest, as such structures combine the advantages of amino acids and peptides with the advantages of the 2-benzothiazolyl and 2-(aminophenyl)benzothiazolyl pharmacophore group .

- Results or Outcomes: The study resulted in the successful synthesis of 2-benzothiazolyl (BTH) and 2-(aminophenyl)benzothiazolyl (AP-BTH) C-terminal modified amino acids and peptides .

2. Synthesis of 2-Arylbenzothiazole

- Application Summary: Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics .

- Methods of Application: This review deals with the synthetic approaches developed so far for the synthesis of 2-arylbenzothiazoles .

- Results or Outcomes: The study provides a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways .

3. Green Chemistry Synthesis

- Application Summary: Benzothiazole compounds have been synthesized using green chemistry methods. This involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, acyl chlorides, and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

- Methods of Application: The synthesis involves condensation of 2-aminobenzenethiol with various compounds and cyclization of thioamide or carbon dioxide (CO2) .

- Results or Outcomes: The study provided recent advances in the synthesis of benzothiazole compounds related to green chemistry .

Propiedades

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S/c1-17-9-6-7-10(12(16)8-9)14-15-11-4-2-3-5-13(11)18-14/h2-8,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUJPMLQKNTPCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3S2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Benzothiazolyl)-5-methoxyphenol | |

CAS RN |

90481-46-2 | |

| Record name | 2-(2-Benzothiazolyl)-5-methoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090481462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 4-[(1-methylethyl)amino]-](/img/structure/B1267123.png)